Cas no 59609-07-3 (2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one)

2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one structure
59609-07-3 structure
Product Name:2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
Numero CAS:59609-07-3
MF:C11H22O6P2
MW:312.236305713654
CID:2625547
PubChem ID:2778008
Update Time:2025-04-21

2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2'-Methylenebis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2'-dioxi de
    • 2-[(5,5-DIMETHYL-2-OXO-1,3,2LAMBDA~5~-DIOXAPHOSPHINAN-2-YL)METHYL]-5,5-DIMETHYL-1,3,2LAMBDA~5~-DIOXAPHOSPHINAN-2-ONE
    • 2-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide
    • 2,2'-Methylenebis[5,5-dimethyl-2,2'-dioxide]1,3,2- dioxaphosphorinane
    • 59609-07-3
    • 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one
    • AKOS024319654
    • 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
    • Inchi: 1S/C11H22O6P2/c1-10(2)5-14-18(12,15-6-10)9-19(13)16-7-11(3,4)8-17-19/h5-9H2,1-4H3
    • Chiave InChI: SBBDXNPCMKYRSF-UHFFFAOYSA-N
    • Sorrisi: P1(CP2(=O)OCC(C)(C)CO2)(=O)OCC(C)(C)CO1

Proprietà calcolate

  • Massa esatta: 312.08916241Da
  • Massa monoisotopica: 312.08916241Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 376
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 71.1Ų
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso